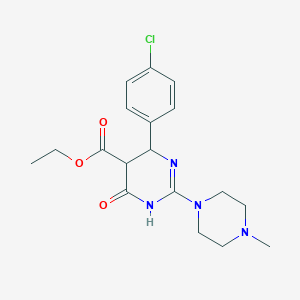

![molecular formula C19H13NO3S B4620640 3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B4620640.png)

3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one

説明

The compound "3-ethyl-5-[(9-oxo-9H-fluoren-3-yl)methylene]-2-thioxo-1,3-oxazolidin-4-one" is a synthetic molecule that has drawn interest due to its unique chemical structure and potential applications in various fields. This molecule is part of the oxazolidinone family, compounds known for their diverse chemical reactions and applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves the reaction of acetylenic amines with carbon dioxide under electrochemical conditions to form 5-methylene-1,3-oxazolidin-2-ones, showcasing an efficient and environmentally friendly method to access this class of compounds. Such processes typically yield good to excellent outcomes while avoiding the use of toxic and harmful chemicals (Feroci, M., Orsini, M., Sotgiu, G., Rossi, L., & Inesi, A., 2005).

Molecular Structure Analysis

Structural elucidation of oxazolidinone derivatives and similar compounds is crucial for understanding their chemical behavior and potential applications. For example, the structure of "Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate" has been determined through crystallographic studies, revealing its tautomeric forms and planar molecular arrangement, which are essential for predicting reactivity and interactions (Karczmarzyk, Z., Pitucha, M., Wysocki, W., Fruziński, A., & Olender, E., 2012).

Chemical Reactions and Properties

Oxazolidinones participate in various chemical reactions, such as cycloaddition, cyclopentannulation, and sigmatropic rearrangement processes, enabling the synthesis of complex polycyclic structures. These reactions are often regioselective and stereoselective, leading to trans diastereoisomers with high yields (Reyes, L., Mendoza, H., Vázquez, M., Ortega-Jiménez, F., Fuentes-Benítes, A., Flores-Conde, M. I., Jiménez-Vázquez, H., Miranda, R., Tamariz, J., & Delgado, F., 2008).

科学的研究の応用

Electrochemically Promoted C-N Bond Formation

- Study Insight : An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide was achieved, avoiding the use of toxic chemicals and catalysts (Feroci et al., 2005).

Alternative to PEG in Pharmaceutical Industry

- Study Insight : Poly(2-oxazoline)s (POx) are considered promising candidates to replace Poly(ethylene glycol)s (PEG) in pharmaceutical and biomedical applications, showing favorable hydrodynamic properties (Grube et al., 2018).

Use in Lithium-Ion Batteries

- Study Insight : 3-Methyl-2-oxazolidinone (MeOx) mixed with ethylene carbonate or dimethyl carbonate in lithium batteries showed good cycling ability at a graphite electrode but had low stability at a lithium cobalt oxide electrode (Gzara et al., 2006).

Electro-Optical Properties in Polymers

- Study Insight : Fluorene-based soluble poly(arylene ethynylene)s containing 2,5-bis(3-tetradecylthiophen-2-yl) units and a 9,9-bis(2-ethylhexyl)-9H-fluorene unit showed potential in polymer light-emitting diode applications with distinct optical and redox properties (Palai et al., 2014).

Asymmetric Catalysis

- Study Insight : A chiral titanium reagent catalyzed an asymmetric [2+2] cycloaddition reaction between 3-(2-acryloyl)-1,3-oxazolidin-2-one derivatives and 1,1-bis(methylthio)ethylene, leading to cyclobutanes with high enantioselectivity (HayashiYujiro & NarasakaKoichi, 2006).

Chemical Fixation of Carbon Dioxide

- Study Insight : 4-Methylene-1,3-oxazolidin-2-ones were synthesized from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts and solvents, demonstrating an eco-friendly approach (Xu et al., 2011).

CS2/CO2 Utilization with Mukaiyama Reagent

- Study Insight : Mukaiyama reagent facilitated the reaction of ethylene-terminated heteroatoms with CS2/CO2, forming cyclic products such as imidazolidin-2-one and oxazolidin-2-one at ambient temperature and pressure (Qaroush et al., 2022).

特性

IUPAC Name |

(5E)-3-ethyl-5-[(9-oxofluoren-3-yl)methylidene]-2-sulfanylidene-1,3-oxazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3S/c1-2-20-18(22)16(23-19(20)24)10-11-7-8-14-15(9-11)12-5-3-4-6-13(12)17(14)21/h3-10H,2H2,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIMHDDCWNNXIY-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C43)OC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C\C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43)/OC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

![N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![3-({[1-(2,4-dimethylphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4620625.png)

![N-[2-(dimethylamino)ethyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4620635.png)

![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]acetamide](/img/structure/B4620644.png)

![N-[2-(2-fluoro-4-biphenylyl)propanoyl]glycine](/img/structure/B4620651.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4620653.png)